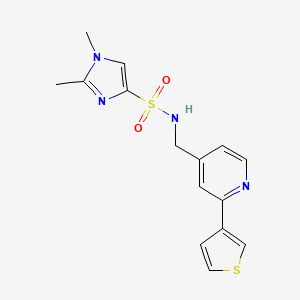![molecular formula C12H21Cl2N3O B2709362 4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1258640-02-6](/img/structure/B2709362.png)
4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with additional amine and amide functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They have various applications in the field of medicine and chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with benzaldehyde or a similar readily available compound . The exact synthesis pathway would depend on the specific reactions involved and could require specialized knowledge of organic chemistry.Molecular Structure Analysis
The molecular structure of this compound would be based on the benzamide core, with additional functional groups attached. The presence of multiple nitrogen atoms suggests that it might form multiple hydrogen bonds .Chemical Reactions Analysis
As an organic compound with multiple functional groups, this compound could participate in a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Applications
Cytotoxic Activity : A study by Deady et al. (2003) highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrating potent cytotoxicity against several cancer cell lines, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Activity : Ghorab et al. (2017) reported the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds. These compounds displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, and fungi (Ghorab et al., 2017).
Anticonvulsant Activity : Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them to be effective in several anticonvulsant models, superior to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Material Science Applications
- Copolymers for Micellization : Bütün et al. (2001) studied the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. These novel cationic diblock copolymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in material science (Bütün et al., 2001).
Chemical Synthesis and Transformation
Photochemical Transformations : Williams et al. (1965) investigated the photochemical behavior of 4′-amino-, 4′-dimethylamino-, 4′-diethylamino-, and 4′-di-n-propylamino-substituted trans-2-styrylpyridine, including the study of their salts (Williams et al., 1965).
Cyclotrimerization Inhibition : Davies et al. (1997) discussed the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile, which led to the formation of a new α-amino lithium imide. This study contributed to understanding the cyclotrimerization process in organic chemistry (Davies et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-15(2)8-7-14-12(16)11-5-3-10(9-13)4-6-11;;/h3-6H,7-9,13H2,1-2H3,(H,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTZITLYRABXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)





